[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2-aminophenyl)-pyrrolidin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13;/h1-2,5-6H,3-4,7-8,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEZPAKXGXMIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride typically involves the reaction of 2-aminobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming [2-(1-Pyrrolidinylhydroxy)phenyl]amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: [2-(1-Pyrrolidinylhydroxy)phenyl]amine.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
It appears the focus of your query is on the applications of the chemical compound "[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride". Based on the search results, here's what can be gathered:
About the Compound
this compound is a chemical compound with the molecular formula C11H15ClN2O . PubChem identifies it via CID 17380316 and provides information on its structure, chemical names, and physical/chemical properties .
Potential Applications
While the search results do not provide extensive details on specific applications of "this compound", they do point to some related areas of interest:
- Pharmaceutical Research: The presence of a pyrrolidine ring is noted in several patents related to different pharmaceutical applications . Pyrrolidines are featured in varied applications .
- Nilotinib Preparation: One patent describes an improved process for preparing nilotinib, involving multiple compounds and steps .
- Neurodegenerative Diseases: Another patent discusses compounds with Monoacylglycerol lipase (MAGL) inhibitory action, potentially useful for treating neurodegenerative diseases like Parkinson's and Alzheimer's .
- Integrin Inhibition: N-(Benzenesulfonyl)-L-prolyl-L-O-(1-pyrrolidinylcarbonyl is used to inhibit α4 and α9 integrins simultaneously .
- Dopamine Receptor Modulation: Pro-Leu-Gly-NH2 (PLG) possesses the ability to modulate dopamine D2 receptors within the CNS .
Example Reactions
- Preparation of 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one : 3-Acetylpyridine and dimethylformamide dimethylacetal are charged to a round bottom flask at 25-35°C under nitrogen atmosphere. The reaction mass is heated to 78-80°C and stirred for 2 hrs .
Limitations
Mechanism of Action
The mechanism of action of [2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pyrrolidine ring and the carbonyl group play crucial roles in binding to the active sites of enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(2S)-Pyrrolidin-2-yl]acetic Acid Hydrochloride
- Structure : Features a pyrrolidine ring linked to an acetic acid group.
- Molecular Formula : C₇H₁₄N₂O₂·HCl (MW: 194.5 g/mol).
- Key Differences : The acetic acid moiety increases polarity and water solubility compared to the target compound’s amide group. This derivative is often used in peptide mimetics due to its carboxylic acid functionality .
{[2-(1-Pyrrolidinyl)-1,3-Thiazol-4-yl]methyl}amine Dihydrochloride
- Structure : Incorporates a thiazole ring instead of a phenyl group.
- Molecular Formula : C₈H₁₄N₃S·2HCl (MW: 268.2 g/mol).
- The dihydrochloride salt further boosts solubility compared to the target’s monohydrochloride form .
{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine Hydrochloride
- Structure : Halogenated phenyl ring with a methylamine substituent.
- Molecular Formula: C₁₄H₁₄BrCl₂NO·HCl (MW: 399.5 g/mol).
- Key Differences : Bromine and chlorine substituents increase steric hindrance and electron-withdrawing effects, which may enhance metabolic stability but reduce solubility compared to the target compound’s amide group .
Physicochemical Properties
| Property | [2-(1-Pyrrolidinylcarbonyl)phenyl]amine HCl | 2-[(2S)-Pyrrolidin-2-yl]acetic Acid HCl | {[2-(1-Pyrrolidinyl)-Thiazol]methyl}amine·2HCl |
|---|---|---|---|
| Molecular Weight | 226.7 g/mol | 194.5 g/mol | 268.2 g/mol |
| Polar Groups | Amide, aromatic amine | Carboxylic acid, pyrrolidine | Thiazole, dihydrochloride |
| Solubility (Water) | Moderate (HCl salt enhances solubility) | High (due to carboxylic acid) | High (dihydrochloride salt) |
| Aromaticity | Phenyl ring | Non-aromatic | Thiazole ring |
Biological Activity
[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride, with the chemical formula C₁₁H₁₅ClN₂O, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and case studies.
- Molecular Formula: C₁₁H₁₅ClN₂O
- CAS Number: 1048650-01-6
- Molecular Weight: 224.71 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism of action may involve:
- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting certain enzymes linked to cancer progression.
- Receptor Modulation: It may modulate receptor activity, particularly in the central nervous system (CNS), influencing neurotransmitter dynamics.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
| Activity | Description |
|---|---|
| Anticancer Activity | Demonstrated efficacy in inhibiting cancer cell proliferation in vitro. |
| Neuroprotective Effects | Potential to protect dopaminergic neurons in models of neurodegeneration. |
| Anti-inflammatory Properties | May reduce inflammation through modulation of cytokine production. |
Case Studies and Research Findings
-
Anticancer Efficacy
- A study evaluated the compound's effects on colon cancer cell lines (HT29, RKO, HCT116). Results indicated an IC50 value of approximately 10 µM, suggesting significant antiproliferative effects. The compound induced apoptosis via mitochondrial pathways and inhibited the NF-κB/IκB signaling pathway, which is crucial for cancer cell survival .
- Neuroprotective Properties
-
Anti-inflammatory Effects
- The compound was tested for its ability to modulate inflammatory responses in vitro. It was found to decrease the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages, highlighting its potential as an anti-inflammatory agent.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Solubility: Enhanced solubility compared to related compounds improves bioavailability.
- Half-life: Preliminary studies suggest a half-life conducive to therapeutic use, allowing for once-daily dosing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2-aminophenyl derivatives with pyrrolidinyl carbonyl groups. For example, a two-step approach may include:
- Step 1 : Reacting 2-aminobenzoic acid with pyrrolidine-1-carbonyl chloride under reflux in a polar aprotic solvent (e.g., THF or DCM) .
- Step 2 : Formation of the hydrochloride salt via treatment with HCl in anhydrous conditions.
Optimization strategies include adjusting stoichiometric ratios, using catalysts (e.g., triethylamine for acid scavenging), and monitoring reaction progress via TLC or HPLC. Continuous flow reactors may enhance reproducibility and scalability .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the pyrrolidinyl carbonyl group (e.g., carbonyl carbon at ~170 ppm) and aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the molecular formula (CHClNO).
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm confirm the carbonyl stretch .
Purity is assessed via HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina model ligand-receptor interactions (e.g., binding to neurotransmitter receptors due to the pyrrolidine moiety) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., solvation models, 100-ns trajectories).
- Quantum Mechanical Calculations : Predict reaction pathways for derivatization (e.g., DFT studies on carbonyl group reactivity) .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?
- Methodological Answer :
- Assay Standardization : Use validated protocols (e.g., uniform cell lines, controlled ATP levels in kinase assays) .
- Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay conditions.
- Meta-Analysis : Statistically integrate data from multiple studies to identify outliers or confounding variables (e.g., pH-dependent solubility effects) .
Q. How does the hydrochloride salt form influence the compound's solubility and bioavailability compared to its free base?
- Methodological Answer :
- Solubility Testing : Compare free base and salt solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask methods .
- Bioavailability Studies : Conduct pharmacokinetic assays in rodent models, measuring plasma concentration-time profiles after oral and intravenous administration.
- Salt Dissociation Analysis : Use pH-solubility profiles and Henderson-Hasselbalch calculations to predict ionization behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
